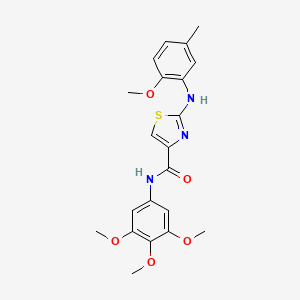

2-((2-methoxy-5-methylphenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methoxy-5-methylanilino)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-12-6-7-16(26-2)14(8-12)23-21-24-15(11-30-21)20(25)22-13-9-17(27-3)19(29-5)18(10-13)28-4/h6-11H,1-5H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBPSHVPEHZKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on diverse research findings, including in vitro studies and case analyses.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₅S

- Molecular Weight : 366.41 g/mol

- Key Functional Groups : Thiazole ring, carboxamide group, methoxy groups.

Research indicates that compounds similar to this compound exhibit their biological activity primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

-

In Vitro Studies :

- A series of thiazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The compound demonstrated significant activity with IC₅₀ values ranging from 0.03 to 0.9 nM against multiple cancer types, including cervical carcinoma (HeLa) and breast cancer (MCF-7) cells .

- The compound's mechanism involves binding at the colchicine site of tubulin, leading to G2/M phase arrest and subsequent apoptotic cell death .

- Case Studies :

Cytotoxicity and Selectivity

The selectivity of the compound towards cancer cells over normal cells was evaluated. Results indicated minimal cytotoxicity against normal cells at concentrations effective for tumor inhibition . This selectivity is crucial for reducing side effects in therapeutic applications.

Data Table: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ Value (nM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.03 | Tubulin polymerization inhibition |

| MCF-7 (Breast) | 1.14 | Apoptosis induction |

| A549 (Lung) | 0.9 | Cell cycle arrest |

| HCT116 (Colon) | 0.8 | Colchicine site binding |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (Compound 5, )

- Structure: Substituted with a phenyl group at position 2 instead of (2-methoxy-5-methylphenyl)amino.

- Synthesis : Prepared via coupling reactions using EDCI/HOBt, yielding 89.7% .

- Physical Properties: Melting point = 157–158°C, indicating moderate crystallinity compared to thiazolidinone derivatives .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Compound 10, )

- Structure : Benzothiazole core with a trifluoromethyl group and acetamide linkage.

- Synthesis : Microwave-assisted reaction (110°C, 10 min) yielded 18%, highlighting efficiency challenges compared to traditional methods .

2-(Benzylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide ()

- Structure: Features a benzylamino group and 2-methoxybenzyl carboxamide.

- Molecular Weight : 367.46 g/mol, similar to the target compound but with distinct solubility and steric profiles .

Physicochemical Properties

Substituents significantly influence melting points and stability:

*3,4,5-TMP = 3,4,5-trimethoxyphenyl

- The higher melting points of thiazolidinone derivatives (158–217°C) suggest enhanced stability due to rigid thioxo and benzylidene groups .

- The target compound’s (2-methoxy-5-methylphenyl)amino group may reduce crystallinity compared to phenyl or thioxo substituents.

Q & A

Advanced Research Question

- Methoxy substituents : The 3,4,5-trimethoxyphenyl group enhances binding to microtubules or kinase targets due to increased hydrophobicity and π-π stacking potential .

- Thiazole core : Replacement with oxazole or triazole rings reduces activity, highlighting the necessity of the sulfur atom for target interaction .

- Substituent optimization : Fluorination at the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability without compromising potency .

Contradiction : While 3,4,5-trimethoxy groups generally enhance activity, excessive bulkiness can reduce solubility, necessitating trade-offs in lead optimization .

What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic Research Question

- 1H/13C NMR : Key peaks include:

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 371.1 [M+H]+ for the parent compound) confirm molecular weight .

- HPLC : Purity >95% is achievable with reverse-phase C18 columns (acetonitrile/water gradient) .

How does this compound interact with biological targets (e.g., tubulin, kinases), and what mechanistic insights exist?

Advanced Research Question

- Tubulin inhibition : The 3,4,5-trimethoxyphenyl group mimics colchicine’s binding mode, disrupting microtubule polymerization. IC50 values correlate with substituent electron-donating capacity .

- Kinase inhibition : Thiazole-4-carboxamide scaffolds show selectivity for Aurora kinases, with molecular docking revealing hydrogen bonding to hinge regions (e.g., Glu211 in Aurora A) .

Contradiction : Some studies report antiproliferative activity independent of tubulin binding, suggesting alternative targets like topoisomerases .

How should researchers address contradictory data in biological assays (e.g., IC50 variability across cell lines)?

Advanced Research Question

- Assay standardization : Variability arises from differences in cell line genetic backgrounds (e.g., P-glycoprotein overexpression in resistant lines). Use isogenic pairs (e.g., MCF-7 vs. MCF-7/ADR) to isolate resistance mechanisms .

- Data normalization : Express activity relative to positive controls (e.g., paclitaxel for tubulin inhibitors) and account for solvent effects (DMSO ≤0.1% v/v) .

What strategies improve solubility and bioavailability without compromising potency?

Advanced Research Question

- Prodrug approaches : Esterification of the carboxamide (e.g., ethyl ester prodrugs) enhances permeability, with in vivo hydrolysis restoring active form .

- Fluorinated analogues : Introducing 4,4-difluorocyclohexyl groups increases logP by 0.5–1.0 while maintaining potency .

- Co-crystallization : Co-solvents like PEG 400 improve aqueous solubility (>100 µM) in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.